2-(Iodomethyl)pyrrolidine

Description

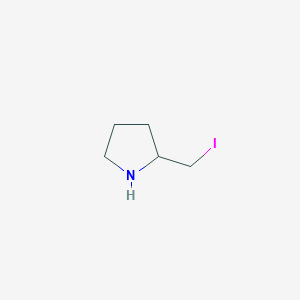

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTELWMVGYJJQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693545 | |

| Record name | 2-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-73-2 | |

| Record name | 2-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodomethyl Pyrrolidine and Its Stereoisomers

Direct Iodination of Pyrrolidine (B122466) Precursors

A common and direct pathway to 2-(Iodomethyl)pyrrolidine involves the chemical modification of N-protected-2-pyrrolidinemethanol, also known as prolinol. This alcohol functionality serves as a handle for introducing the iodo group through substitution reactions.

Synthesis from N-Protected-2-Pyrrolidinemethanol (Prolinol) Derivatives

The hydroxyl group of N-protected prolinol is not a good leaving group, and therefore requires activation to facilitate nucleophilic substitution by an iodide ion. This can be achieved either by direct reaction with iodine-based reagents or by converting the alcohol into a more reactive sulfonate ester intermediate.

N-protected-2-(iodomethyl)pyrrolidine can be synthesized directly from N-protected-(S)-prolinol by reacting it with reagents such as molecular iodine (I₂), an alkali metal iodide salt, or a tetraalkylammonium iodide salt. google.com The direct conversion of the alcohol to the iodide is a straightforward approach.

A prominent method involves the use of metal iodide salts. google.com In this procedure, an N-protected-(S)-prolinol is treated with a metal iodide, such as sodium iodide, potassium iodide, or cesium iodide, in a suitable solvent. google.com This reaction directly substitutes the hydroxyl group with an iodine atom. The choice of the protecting group on the pyrrolidine nitrogen is crucial and can include common amine protecting groups. google.com

| Reagent | Product | Notes |

| I₂, alkali metal iodide, or tetraalkylammonium iodide | N-protected-2-(S)-iodomethylpyrrolidine | Direct conversion from N-protected-(S)-prolinol. google.com |

| Metal Iodide Salts (e.g., NaI, KI, CsI) | N-protected-2-(S)-iodomethylpyrrolidine | Reaction with N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol. google.com |

This table summarizes the direct iodination methods for producing N-protected-2-(iodomethyl)pyrrolidine.

An alternative and widely used two-step approach involves the conversion of the hydroxyl group of N-protected prolinol into a sulfonate ester, which is an excellent leaving group. google.com This is typically achieved by reacting the N-protected-(S)-prolinol with a sulfonylating reagent in the presence of an organic base. google.com Commonly used sulfonylating reagents include methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). eurjchem.comresearchgate.net

The resulting N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol is then subjected to a Finkelstein-type reaction. google.com This involves treating the sulfonate ester with a metal iodide salt, such as sodium iodide or potassium iodide. google.com The iodide ion acts as a nucleophile, displacing the sulfonate group to yield the desired N-protected-2-(S)-iodomethylpyrrolidine. google.com This reaction is typically carried out in a polar solvent like tetrahydrofuran, acetone, or ethyl nitrile to facilitate the dissolution of the reactants. google.com The molar ratio of the iodide salt to the sulfonate ester is generally preferred to be between 1:1 and 1:20. google.com This method offers a reliable and efficient route to the target compound with good control over stereochemistry. google.com

| Starting Material | Reagents | Intermediate | Final Product |

| N-protected-(S)-prolinol | 1. Sulfonylating reagent (e.g., MsCl, TsCl), Organic base2. Metal iodide salt (e.g., NaI, KI) | N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol | N-protected-2-(S)-iodomethylpyrrolidine |

This table outlines the synthesis of N-protected-2-(iodomethyl)pyrrolidine via a sulfonate ester intermediate.

Cascade Reaction Approaches to N-Protected-2-(Iodomethyl)pyrrolidines

Cascade reactions, also known as tandem or domino reactions, provide an efficient strategy for the synthesis of N-protected-2-(iodomethyl)pyrrolidines from acyclic precursors in a single pot. These reactions often involve an intramolecular iodoamination or iodoamidation of an unsaturated amine or amide. mdpi.compreprints.org

In a typical approach, an unsaturated N-sulfonyl amide undergoes an intramolecular cyclization when treated with an iodine source. mdpi.compreprints.org For instance, the iodocyclization of an N-sulfonyl amide with a gem-disubstituted double bond can be achieved using iodine in the presence of a Lewis acid like N-chlorosuccinimide (NCS) to generate a highly reactive iodinating species. mdpi.compreprints.org This reaction proceeds in a 5-exo-trig fashion to afford N-sulfonyl 2-iodomethyl pyrrolidine derivatives. mdpi.commdpi.com The stereoselectivity of this cyclization can often be controlled by using chiral catalysts. mdpi.com

Another example involves the cyclization of an unsaturated tosylamide using N-iodosuccinimide (NIS). mdpi.compreprints.org The regioselectivity of this reaction can be influenced by the addition of potassium halides. For instance, the addition of a small amount of potassium iodide (KI) can exclusively lead to the 5-exo-trig cyclization product, the 2-iodomethyl pyrrolidine derivative, in good yield and with high stereoselectivity. mdpi.compreprints.orgmdpi.com This highlights the subtle control that can be exerted in these cascade reactions to favor the formation of the desired pyrrolidine ring system. These methods are valuable for constructing the pyrrolidine core and installing the iodomethyl side chain concurrently, often with a high degree of stereocontrol. mdpi.comresearchgate.net

| Substrate | Reagents | Cyclization Mode | Product |

| (Z)-nosylamides | N-bromopthalimide (NBPhth), chiral C₂-symmetric selenide (B1212193) Lewis base | 5-exo-trig | (3-nosyl) pyrrolidine derivatives |

| Unsaturated tosylamide | NIS, catalyst, KI | 5-exo-trig | 2-iodomethyl pyrrolidine |

| N-sulfonyl amides with gem-disubstituted double bond | Iodine, N-chlorosuccinimide (NCS), chiral Lewis basic amidophosphate catalyst | - | N-sulfonyl 2-iodomethyl pyrrolidine derivatives |

This table details various cascade reaction approaches for synthesizing substituted pyrrolidines.

Stereochemical Control and Asymmetric Synthesis of 2 Iodomethyl Pyrrolidine

Enantioselective Synthesis of Chiral 2-(Iodomethyl)pyrrolidine

The synthesis of specific enantiomers of this compound is crucial for its use in asymmetric synthesis. Enantioselective methods typically involve the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. A key strategy is the asymmetric intramolecular haloamination or haloamidation of acyclic precursors.

Research has demonstrated that homoallylic tosylamides can undergo iodoamidation to produce N-tosyl 2-iodomethylpyrrolidines in good yields and with high enantioselectivity. mdpi.com This transformation is often mediated by an iodinating agent like N-iodosuccinimide (NIS) in the presence of a chiral catalyst. For instance, the use of a chiral thiohydantoin catalyst with homoallylic tosylamides containing a gem-disubstituted double bond has proven effective. mdpi.com

Another successful approach involves the iodocyclization of N-sulfonyl amides bearing a gem-disubstituted double bond, catalyzed by a chiral Lewis basic amidophosphate derived from BINOL. mdpi.compreprints.org This reaction, using iodine in the presence of N-chlorosuccinimide (NCS) to generate a more reactive iodinating species, yields N-sulfonyl 2-iodomethyl pyrrolidine (B122466) derivatives with excellent enantioselectivity. mdpi.compreprints.org Interestingly, the choice of catalyst can dictate the resulting stereochemistry, allowing for access to different enantiomers. mdpi.compreprints.org

Table 1: Enantioselective Synthesis of N-Sulfonyl this compound Derivatives

| Starting Material | Catalyst/Reagent | Product | Yield | Enantioselectivity (ee) |

| Homoallylic tosylamide | Chiral thiohydantoin catalyst, NIS, I₂ | N-tosyl 2-iodomethylpyrrolidine | Good | High |

| N-sulfonyl amide | Chiral amidophosphate catalyst, I₂, NCS | N-sulfonyl 2-iodomethylpyrrolidine | Good | Excellent |

Diastereoselective Approaches in Pyrrolidine Annulation

Diastereoselectivity in the formation of the pyrrolidine ring, or pyrrolidine annulation, is essential when creating molecules with multiple stereocenters. The relative orientation of the iodomethyl group to other substituents on the pyrrolidine ring is controlled through various synthetic strategies.

One powerful method is the intramolecular cyclization of homoallylamines. The iodocyclization of homoallylamines at elevated temperatures (e.g., 50 °C) can lead to the stereoselective formation of functionalized 3-iodopyrrolidines, which are isomers of the target compound. researchgate.netrsc.org However, these reactions highlight the principle of stereocontrol in pyrrolidine ring formation, where reaction conditions can be tuned to favor specific isomers. researchgate.netrsc.org A key observation in these cyclizations is that the relative stereochemistry is often cis, which can be rationalized by examining the transition state geometries of the intermediate iodiranium species. rsc.org

Copper-promoted intramolecular aminooxygenation of alkenes offers another route to diastereomerically enriched pyrrolidines. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov While this specific example doesn't yield a 2-(iodomethyl) group directly, the principles of achieving high diastereoselectivity through metal-promoted cyclization are directly applicable to the synthesis of complex pyrrolidine structures. Furthermore, highly diastereoselective syntheses of substituted pyrrolidines have been achieved through cascades involving azomethine ylide cycloadditions, demonstrating that complex substitution patterns can be installed with high stereocontrol in one-pot procedures. acs.orgrsc.org

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines

| Method | Substrate | Key Reagents | Predominant Diastereomer | Diastereomeric Ratio (dr) |

| Iodocyclization | Homoallylamine | Iodine, NaHCO₃ | cis-pyrrolidine | High |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Cu(OTf)₂ | 2,5-cis-pyrrolidine | >20:1 |

| Nitro-Mannich/Hydroamination Cascade | Various | Base and Gold(I) catalysts | Trisubstituted Pyrrolidine | Good to Excellent |

Role of this compound in Asymmetric Catalysis

Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts in asymmetric synthesis. nih.govmdpi.com The compound this compound serves as a versatile chiral building block for the synthesis of more complex pyrrolidine-based catalysts and ligands. Its value lies in the reactive C-I bond, which allows for facile modification and incorporation into larger catalytic frameworks. The pyrrolidine nitrogen acts as a Lewis base (or can be transformed into an enamine), while the chiral center at C-2 dictates the stereochemical outcome of the catalyzed reaction. iucr.orgresearchgate.net

Catalysts derived from the pyrrolidine scaffold are renowned for their ability to promote a wide range of asymmetric transformations with high efficiency and stereoselectivity. nih.govmdpi.com While direct use of this compound as a catalyst is uncommon, its derivatives are central to many catalytic systems. These catalysts often operate by forming chiral enamine or iminium ion intermediates with carbonyl compounds. iucr.org

A primary application is in the asymmetric Michael addition, where aldehydes or ketones are added to α,β-unsaturated nitro-olefins. researchgate.netresearchgate.net Catalysts featuring a pyrrolidine moiety, often combined with a hydrogen-bond donor group like a thiourea (B124793) or thiohydantoin, can achieve quantitative yields and excellent stereoselectivities. researchgate.net Similarly, pyrrolidine-derived catalysts are highly effective in asymmetric aldol (B89426) reactions, a cornerstone of C-C bond formation. nih.govmdpi.com The development of diarylprolinol silyl (B83357) ethers, which are structurally related to functionalized 2-substituted pyrrolidines, marked a significant breakthrough in the asymmetric functionalization of aldehydes. nih.govmdpi.com

Beyond organocatalysis, the chiral pyrrolidine framework derived from precursors like this compound is a key component in the design of ligands for transition-metal-catalyzed reactions. nih.gov The iodomethyl group can be readily converted into phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands. These ligands then coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction.

A notable application is in rhodium-catalyzed asymmetric hydrogenation. nih.gov Chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and used in the hydrogenation of olefins like dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities (up to >99.9% ee). nih.gov The design of these ligands often incorporates multiple elements of chirality (central, planar, and/or axial) to create a well-defined and highly effective chiral pocket around the metal center. nih.gov The modular synthesis of such ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity for a given transformation. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Iodomethyl Pyrrolidine and Its Precursors

Understanding Reaction Mechanisms in Palladium-Catalyzed Cross-Coupling Involving Pyrrolidinylmethyl Iodides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While specific mechanistic studies on 2-(iodomethyl)pyrrolidine are not extensively documented, the general principles of palladium-catalyzed cross-coupling of alkyl halides provide a solid framework for understanding its reactivity. nih.govlibretexts.orgfiveable.me

The catalytic cycle is generally understood to proceed through a sequence of elementary steps involving palladium(0) and palladium(II) intermediates. nih.gov The reaction is initiated by the oxidative addition of the alkyl iodide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a palladium(II) intermediate. The reactivity of the organic halide in this step is highly dependent on the nature of the halogen, with the bond strength dictating the ease of cleavage. The generally accepted order of reactivity is I > Br > Cl. libretexts.org

The next key step is transmetalation , where an organometallic coupling partner transfers its organic group to the palladium(II) center, displacing the halide. nobelprize.org This step is crucial for bringing the two coupling fragments together on the palladium. The nature of the organometallic reagent (e.g., organoboron, organozinc, organotin) defines the specific named reaction, such as Suzuki-Miyaura, Negishi, or Stille coupling. wikipedia.orglibretexts.org

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the product. fiveable.me This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov For some reactions, particularly those involving sterically hindered substrates, reductive elimination can be the rate-limiting step. fiveable.me

In the context of this compound, the pyrrolidine (B122466) moiety can potentially influence the reaction through coordination to the palladium center, which may affect the rate and selectivity of the elementary steps. For instance, the nitrogen atom of the pyrrolidine ring could act as a ligand, stabilizing certain intermediates or transition states.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of Alkyl Iodides

| Mechanistic Step | Description | Key Intermediates/Species | Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of the alkyl iodide. | Pd(0) complex, Alkyl Iodide, Pd(II)-alkyl-iodide complex | Halogen leaving group ability (I > Br > Cl), Ligands on Palladium, Electronic properties of the substrate. libretexts.orgfiveable.me |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Pd(II)-alkyl-iodide complex, Organometallic reagent (e.g., R-B(OR)2, R-ZnX), Pd(II)-alkyl-R' complex | Nature of the organometallic reagent, Presence of additives or bases, Ligands on Palladium. nobelprize.org |

| Reductive Elimination | Formation of the C-C bond between the two organic groups on the Pd(II) center, regenerating the Pd(0) catalyst. | Pd(II)-alkyl-R' complex, Cross-coupled product, Pd(0) complex | Steric and electronic properties of the coupled groups, Ligands on Palladium. fiveable.me |

Mechanistic Insights into Radical Functionalization of Pyrrolidine Systems

Radical reactions offer a complementary approach to the functionalization of pyrrolidine systems, often enabling the modification of C-H bonds that are unreactive under other conditions. The mechanisms of these reactions typically involve the generation of a radical species, which then undergoes further transformations.

One area of investigation is the photoredox-catalyzed functionalization of N-substituted pyrrolidines. In these reactions, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. For example, in the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines, a proposed mechanism involves the photocatalyst promoting the formation of a radical cation from the pyrrolidine. d-nb.info Subsequent deprotonation can lead to the formation of a carbon-centered radical on the pyrrolidine ring. The intermediacy of radicals in such pathways is often supported by control experiments, such as radical trapping with agents like TEMPO, which quench the reaction. d-nb.info Light-dark experiments, where the reaction stops in the absence of light, further corroborate the photochemical nature of the radical generation. d-nb.info

Another important mechanistic concept is the Hofmann-Löffler reaction , which involves the intramolecular cyclization of N-haloamines to form pyrrolidines. acs.org This reaction proceeds through a nitrogen-centered radical, which abstracts a hydrogen atom from the δ-carbon in a 1,5-hydrogen atom transfer (HAT). The resulting carbon-centered radical then propagates the chain. While this reaction typically forms the pyrrolidine ring, the principles of intramolecular HAT can be relevant to the functionalization of pre-existing pyrrolidine systems.

The functionalization can also be initiated by the generation of radicals from precursors other than the pyrrolidine itself. For instance, a bromine radical can be generated from N-bromosuccinimide under visible light, which then acts as a polarity-reversal catalyst. semanticscholar.org This bromine radical can abstract a hydrogen atom from a suitable substrate, initiating a radical chain reaction that could potentially involve a pyrrolidine derivative.

Table 2: Proposed Intermediates in the Radical Functionalization of Pyrrolidine Derivatives

| Reaction Type | Initiator/Catalyst | Proposed Key Intermediates | Supporting Evidence |

| Photoredox-catalyzed Dehydrogenation/Sulfonylation | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Visible Light | Pyrrolidine radical cation, Carbon-centered radical at Cα or Cβ | Radical trapping with TEMPO quenches the reaction; On-off light switching experiments show light dependency. d-nb.info |

| Hofmann-Löffler-type Reactions | Heat or Light on N-haloamine | Nitrogen-centered radical cation, Carbon-centered radical at Cδ | Isolation of cyclized pyrrolidine products. acs.org |

| Skeletal Modification of Pyrrolidines | Not specified in detail | Not specified in detail | Intermolecular radical trapping experiments. researchgate.net |

These mechanistic investigations are fundamental to advancing the synthetic utility of this compound and related compounds, enabling chemists to design more efficient and selective transformations.

Chemical Transformations and Derivatization Strategies of 2 Iodomethyl Pyrrolidine

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The primary mode of reactivity for 2-(iodomethyl)pyrrolidine is its role as an electrophile in nucleophilic substitution reactions. The carbon atom of the iodomethyl group is highly susceptible to attack by a variety of nucleophiles, leading to the displacement of the iodide ion, which is an excellent leaving group. This SN2-type reaction is a fundamental strategy for introducing diverse functional groups onto the pyrrolidine (B122466) scaffold.

The reactivity of the analogous 2-(bromomethyl) and 2-(chloromethyl)pyrrolidine (B1610598) derivatives in nucleophilic substitutions is well-documented, and the iodomethyl variant is even more reactive. This enhanced reactivity allows for reactions to proceed under milder conditions. A range of nucleophiles, including primary and secondary amines, can be used to displace the iodide, forming new carbon-nitrogen bonds. rsc.orgnih.gov This method provides straightforward access to 2-(aminomethyl)pyrrolidine derivatives, which are common structural motifs in pharmacologically active compounds.

Further functionalization can be achieved by displacing the iodide with other nucleophiles, such as azide (B81097) ions, which can then be reduced to a primary amine or used in cycloaddition reactions. mdpi.com This versatility makes this compound a valuable building block for creating libraries of pyrrolidine derivatives for screening and optimization in drug discovery programs.

| Nucleophile | Product Class | Significance |

|---|---|---|

| Primary/Secondary Amines | 2-(Aminomethyl)pyrrolidines | Direct formation of C-N bonds, accessing key pharmaceutical intermediates. rsc.orgnih.gov |

| Azide Ion | 2-(Azidomethyl)pyrrolidine | Versatile intermediate for conversion to amines or use in "click chemistry". mdpi.com |

| Thiolates | 2-(Thioalkylmethyl)pyrrolidines | Introduction of sulfur-containing moieties. |

| Cyanide | 2-(Cyanomethyl)pyrrolidine | Chain extension and precursor to carboxylic acids or amines. |

Formation and Reactivity of Organometallic Reagents Derived from this compound (e.g., Organozinc)

Beyond its use as a direct electrophile, this compound can be converted into nucleophilic organometallic reagents. This transformation reverses the polarity of the exocyclic carbon atom, opening up a different set of synthetic possibilities. The most common application involves the formation of an organozinc reagent (a Reformatsky-type or Negishi-type reagent).

Specifically, N-protected (S)-2-(iodomethyl)pyrrolidine can be treated with activated zinc dust to facilitate an oxidative insertion of zinc into the carbon-iodine bond. acs.orgwhiterose.ac.uk This process yields the corresponding (pyrrolidin-2-ylmethyl)zinc iodide. These organozinc reagents are valuable because they are tolerant of many functional groups while still possessing sufficient nucleophilicity to react with various electrophiles. d-nb.info Research has shown that these reagents can be generated and used in situ to react with coupling partners. acs.orgscribd.com However, the stability of these proline-derived organozinc reagents can be a challenge, with competitive decomposition sometimes observed. scribd.com

A key precursor for these transformations, (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, can be synthesized from the corresponding N-Boc-prolinol by reacting it with iodine, imidazole, and triphenylphosphine. researchgate.net

| Starting Material | Reagent | Organometallic Product | Reference |

|---|---|---|---|

| (S)-tert-butyl this compound-1-carboxylate | Activated Zinc (Zn dust) | tert-butyl 2-((iodozincio)methyl)pyrrolidine-1-carboxylate | acs.orgwhiterose.ac.uk |

Alkylation and Cross-Coupling Reactions Employing this compound as an Electrophile

This compound is an effective electrophile not only for substitution with heteroatom nucleophiles but also for the formation of carbon-carbon bonds through alkylation and transition-metal-catalyzed cross-coupling reactions. These reactions are central to constructing more complex molecular frameworks based on the pyrrolidine core.

In one of the most significant applications, the organozinc reagent derived from N-Boc-2-(iodomethyl)pyrrolidine can be trapped in situ with aryl iodides in the presence of a palladium catalyst. acs.org This Negishi cross-coupling reaction directly forms 2-benzylpyrrolidines, a structure found in numerous natural products and pharmaceutical agents. acs.orgscribd.com The reaction proceeds with yields ranging from 20-72% and utilizes catalysts such as those derived from Pd₂(dba)₃ and SPhos. acs.org

Furthermore, these organozinc intermediates can undergo copper-mediated cross-coupling with other electrophiles. For instance, using a copper(I) cyanide source, the zinc reagent couples with acid chlorides to furnish the corresponding ketones, demonstrating a versatile method for acylation. researchgate.net

| Reactant 1 (derived from 2-iodomethylpyrrolidine) | Reactant 2 (Electrophile) | Catalyst/Mediator | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| Boc-2-pyrrolidinylmethylzinc Iodide | Aryl Iodides | Pd₂(dba)₃ / SPhos | 2-Benzylpyrrolidines | 20-72% | acs.org |

| β-amido-alkylzinc iodide | Acid Chlorides | CuCN·2LiCl | β-amido-ketones | Moderate to Good | researchgate.net |

Strategic Functionalization of Pyrrolidine Scaffolds at the 2-Position

The functionalization of pre-existing pyrrolidine rings is a cornerstone of modern synthetic and medicinal chemistry. nih.gov The 2-position is a particularly strategic site for modification as substituents at this position can significantly influence the binding of the molecule to biological targets such as enzymes and receptors. This compound represents a key "linchpin" intermediate that enables such strategic functionalization.

By serving as a precursor to both electrophilic and nucleophilic reactions, it provides a divergent entry point to a vast chemical space. The transformations discussed—nucleophilic substitution, organozinc formation, and cross-coupling—allow for the introduction of aryl, alkyl, acyl, and amino groups at the C2-methyl position. This modular approach is highly efficient for structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are required to optimize its biological profile.

This strategy of using a pre-functionalized building block like this compound complements modern C-H activation techniques. While direct C-H alkylation of N-Boc pyrrolidine has been developed using photoredox and nickel catalysis, the classical approach using the iodomethyl derivative remains a robust and predictable method for achieving specific C2-functionalization without needing to optimize for the selectivity of a C-H activation step. princeton.eduorganic-chemistry.org

Applications of 2 Iodomethyl Pyrrolidine As a Versatile Building Block

Synthesis of Substituted Pyrrolidine (B122466) Derivatives and Analogues

2-(Iodomethyl)pyrrolidine serves as a valuable precursor for the synthesis of a wide range of substituted pyrrolidine derivatives. The iodine atom, being an excellent leaving group, is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups at the 2-position of the pyrrolidine ring.

One notable application is in the synthesis of both cis- and trans-substituted 3-aminopyrrolidine (B1265635) derivatives. This can be achieved through the iodocyclisation of homoallylamines, which initially yields 2-(iodomethyl)azetidine derivatives at room temperature. rsc.orgnih.gov Upon heating, these azetidines undergo thermal isomerization to form functionalized 3-iodopyrrolidines. rsc.orgnih.gov Subsequent reaction with primary amines can then lead to the desired 3-aminopyrrolidine products. rsc.orgnih.gov The stereochemical outcome of this substitution can be controlled by the reaction conditions, allowing for the selective synthesis of either the cis or trans diastereomer. rsc.orgnih.gov

Furthermore, the iodomethyl group can be displaced by a variety of other nucleophiles. For example, reaction with sodium azide (B81097), followed by a copper(I)-catalyzed cycloaddition with a terminal alkyne, yields 2,4-trans-pyrrolidines bearing a triazole moiety. rsc.org Additionally, treatment with hydroxide (B78521) can furnish cis-2,4-hydroxy functionalized pyrrolidines. rsc.org

The versatility of this compound as a building block is further highlighted by its use in palladium-catalyzed cross-coupling reactions. The in situ formation of an organozinc reagent from (S)-(+)-tert-butyl this compound-1-carboxylate and activated zinc can be trapped with various aryl halides to produce Boc-protected 2-benzylpyrrolidines. acs.org This method provides a direct route to a class of compounds with significant biological relevance.

A summary of representative transformations of this compound is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Homoallylamines | 1. I2, rt; 2. Heat (50°C) | Functionalized 3-Iodopyrrolidines | rsc.orgnih.gov |

| cis-2-(Iodomethyl)pyrrolidines | Primary amine | trans-2,4-Disubstituted pyrrolidines | rsc.org |

| cis-2-(Iodomethyl)pyrrolidines | 1. NaN3; 2. Terminal alkyne, Cu(I) catalyst | trans-2,4-Disubstituted pyrrolidines (with triazole) | rsc.org |

| cis-2-(Iodomethyl)pyrrolidines | Hydroxide | cis-2,4-Hydroxy functionalized pyrrolidines | rsc.org |

| (S)-(+)-tert-Butyl this compound-1-carboxylate | Activated zinc, aryl halides, Pd2(dba)3, SPhos | Boc-protected 2-benzylpyrrolidines | acs.org |

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound plays a crucial role in the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.govnih.gov

Preparation of Chiral 2-Methylpyrrolidine (B1204830) Enantiomers

Chiral 2-methylpyrrolidine is a valuable building block for the synthesis of pharmaceuticals, including H3 receptor ligands and HIV-1 reverse transcriptase inhibitors. google.comresearchgate.net While not a direct synthesis from this compound, related methodologies highlight the importance of functionalized pyrrolidines in preparing these key intermediates. For instance, a common route to enantiomerically pure 2-methylpyrrolidine involves the use of (R)- or (S)-prolinol as a chiral starting material. google.com This underscores the significance of chiral pyrrolidine derivatives in pharmaceutical synthesis. More direct biocatalytic approaches using transaminases on ω-chloroketones have also been developed to produce both enantiomers of 2-substituted pyrrolidines, including 2-methylpyrrolidine, with high enantiomeric excess. nih.gov

Incorporation into Complex Alkaloid Structures

The iodocyclization of aminoalkenes is a powerful strategy for constructing the pyrrolidine ring found in many complex alkaloids. mdpi.com For example, the iodine-mediated cyclization of a diallylamine (B93489) derivative leads to the formation of an iodomethyl indolizidine, which can then equilibrate to a regioisomeric iodoquinolizidine. mdpi.compreprints.org These structures serve as key intermediates in the synthesis of various alkaloids. This methodology has been applied to the synthesis of polyhydroxylated pyrrolidine β-amino acid derivatives and key intermediates for alkaloids like (-)-codonopsinine. mdpi.com

Contribution to Drug Discovery Efforts

The versatility of the pyrrolidine ring, which can be readily introduced and functionalized using precursors like this compound, makes it a valuable tool in drug discovery. nih.govnih.gov The ability to generate diverse libraries of substituted pyrrolidines allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov The three-dimensional nature of the pyrrolidine ring, a result of its non-planar "pseudorotation," enables it to explore a wider range of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.govnih.gov This property is increasingly important in fragment-based drug discovery.

Precursors for Chiral Diamines and Other Ligand Systems

Chiral vicinal diamines, including those containing a pyrrolidine ring, are important ligands in asymmetric catalysis and are also components of bioactive compounds. researchgate.netrsc.org this compound derivatives can serve as precursors to these valuable molecules. For example, copper-catalyzed alkene diaminations of γ-alkenyl sulfonamides can produce chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. researchgate.netrsc.org These products are valuable not only as ligands for asymmetric reactions but also as privileged structures in medicinal chemistry. researchgate.netrsc.org

Furthermore, the functionalization of the iodomethyl group allows for the synthesis of a variety of other ligand systems. For instance, the reaction of a ditosylate derived from tartaric acid with sodium thiophenolate leads to the formation of a bicyclic system containing a pyrrolidine ring, demonstrating the potential for creating complex, chiral ligands. nih.gov

Advanced Analytical and Computational Methodologies in 2 Iodomethyl Pyrrolidine Research

Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic methods are fundamental tools for the initial identification and detailed structural analysis of 2-(iodomethyl)pyrrolidine derivatives. These techniques probe the molecular framework and the environment of each atom, providing essential data for structural confirmation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

In the study of (S)-2-(Iodomethyl)-1-tosylpyrrolidine, ¹H NMR spectroscopy identifies distinct signals for each proton. nih.goviucr.org The aromatic protons of the tosyl group typically appear as doublets in the downfield region (around 7.34-7.73 ppm). nih.goviucr.org The protons on the pyrrolidine (B122466) ring and the iodomethyl group exhibit more complex splitting patterns (multiplets) and appear at higher field strengths. nih.goviucr.org For instance, the methylene (B1212753) protons of the iodomethyl group (CH₂I) are observed as a triplet around 3.23 ppm. nih.goviucr.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. nih.goviucr.org The carbons of the tosyl group's benzene (B151609) ring are found between approximately 127.5 and 143.7 ppm. nih.goviucr.org The pyrrolidine ring carbons resonate at higher fields, while the carbon of the iodomethyl group is characteristically found at a very high field, around 11.5 ppm, due to the shielding effect of the heavy iodine atom. nih.goviucr.org The structure of diastereoisomeric 1-(arenesulfonyl)-2,5-bis(iodomethyl)pyrrolidines has also been determined using NMR spectroscopy. researchgate.net

Detailed NMR data for a representative compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, dissolved in deuterated chloroform (B151607) (CDCl₃), are presented below. nih.goviucr.org

¹H and ¹³C NMR Spectroscopic Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Tosyl Aromatic CH | 7.73 (d, J = 6.8 Hz, 2H) | 129.8 (2C) |

| Tosyl Aromatic CH | 7.34 (d, J = 6.8 Hz, 2H) | 127.5 (2C) |

| Tosyl Quaternary C | - | 143.7 |

| Tosyl Quaternary C | - | 134.2 |

| Pyrrolidine CH | 3.77–3.71 (m, 1H) | 60.7 |

| Pyrrolidine CH₂ | 3.63–3.60 (m, 1H), 3.51–3.46 (m, 1H) | 50.0 |

| Pyrrolidine CH₂ | 1.90–1.77 (m, 3H) | 31.9, 23.8 |

| Pyrrolidine CH₂ | 1.56–1.50 (m, 1H) | |

| Iodomethyl CH₂ | 3.23 (t, J = 9.6 Hz, 2H) | 11.5 |

| Tosyl Methyl CH₃ | 2.44 (s, 3H) | 21.5 |

d = doublet, t = triplet, m = multiplet, s = singlet

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like derivatives of this compound, this technique is crucial for unambiguously assigning the absolute configuration.

The crystal structure of (S)-2-(Iodomethyl)-1-tosylpyrrolidine has been determined, revealing key structural features. nih.goviucr.org The analysis confirms that the pyrrolidine ring adopts an envelope conformation, a common puckered form for five-membered rings. nih.goviucr.orgresearchgate.net The dihedral angle between the essentially planar part of the pyrrolidine ring and the benzene ring of the tosyl group was found to be 75.5(4)°. nih.goviucr.org

Crucially, the analysis allowed for the determination of the absolute configuration of the chiral center. The Flack parameter, a value derived from the crystallographic data for a non-centrosymmetric crystal structure, was determined to be 0.02(5). nih.gov A value close to zero for a known chirality confirms that the assigned absolute configuration, in this case (S), is correct. nih.gov This technique was also employed to determine the structure of various other pyrrolidine derivatives. researchgate.net

Crystallographic Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆INO₂S |

| Molecular Weight | 365.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.6345 (16) |

| b (Å) | 7.7084 (16) |

| c (Å) | 12.071 (3) |

| β (°) | 93.17 (1) |

| Volume (ų) | 709.3 (3) |

| Z | 2 |

| R-factor | 0.037 |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential tool in modern chemical research. These methods allow for the theoretical investigation of molecular properties, reaction energetics, and conformational landscapes, providing insights that can be difficult to obtain through experimentation alone.

DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, helping to predict the most likely reaction pathways and identify the structures of transient intermediates and transition states. In the context of pyrrolidine synthesis, computational studies have been instrumental in understanding complex reaction mechanisms.

For example, research on the iodocyclisation of homoallylamines has shown that the reaction can lead to either 2-(iodomethyl)azetidine or 3-iodopyrrolidine (B174656) derivatives depending on the reaction temperature. rsc.orgnih.gov It has been proposed that the pyrrolidines are formed through a thermal isomerization of the initially formed azetidines. rsc.orgnih.govrsc.org Computational studies support a mechanism involving a strained aziridinium (B1262131) ion as a key intermediate in this azetidine-to-pyrrolidine isomerization pathway. rsc.orgnih.gov Furthermore, DFT calculations have been applied to elucidate the multi-step mechanism of other iodine-mediated cyclization reactions that produce heterocyclic systems. beilstein-journals.org

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of a reaction. By calculating the energies of different diastereomeric transition states, chemists can understand why one stereoisomer is formed preferentially over another.

In the synthesis of substituted pyrrolidines, the stereoselectivity of iodine-mediated cyclization reactions has been explained by analyzing the transition states of the process. mdpi.com The preferred formation of a specific isomer, such as a cis-2,3-disubstituted pyrrolidine, can be rationalized by comparing the relative energies of the possible transition state structures leading to different stereochemical outcomes. mdpi.com Similarly, the origin of stereoselectivity in proline-catalyzed aldol (B89426) reactions, which proceed through pyrrolidine-based enamine intermediates, has been examined in detail, with computational studies supporting the proposed mechanisms. nih.gov

DFT calculations are also used to predict and analyze the stable conformations of molecules. For (S)-2-(Iodomethyl)-1-tosylpyrrolidine, while X-ray crystallography shows an envelope conformation in the solid state, computational methods can be used to explore its conformational preferences in the gas phase or in solution, providing a more complete picture of its dynamic behavior. nih.govresearchgate.net In studies of related biphenyl-appended pyrrolidine complexes, DFT calculations of the molecular geometry were shown to be comparable with the empirical data obtained from X-ray diffraction. tandfonline.com

Current Research Trends and Future Outlook in 2 Iodomethyl Pyrrolidine Chemistry

Development of Sustainable and Efficient Synthetic Routes

The demand for greener and more economical chemical processes has spurred significant research into sustainable methods for synthesizing the pyrrolidine (B122466) core, including pathways relevant to 2-(iodomethyl)pyrrolidine. Traditional multi-step syntheses are often resource-intensive and can generate considerable waste. nih.gov Consequently, the field is shifting towards methodologies that minimize environmental impact while maximizing efficiency.

A key trend is the adoption of electrochemical synthesis, which uses electricity to drive chemical reactions, often eliminating the need for harsh or toxic reagents and operating under mild conditions. nih.govchemistryviews.org Researchers have demonstrated that N-centered radicals for the synthesis of nitrogen heterocycles like pyrrolidines can be generated electrochemically from tosyl-protected amines. chemistryviews.org This approach is cost-effective, scalable, and can be performed in undivided cells using inexpensive graphite (B72142) and steel electrodes. chemistryviews.org Similarly, electroreductive cyclization in flow microreactors has emerged as a green and efficient method for producing pyrrolidine derivatives from readily available imines and dihaloalkanes. nih.gov

Another prominent sustainable approach is photochemistry, which utilizes light to promote chemical transformations. acs.orgosaka-u.ac.jp Photo-promoted ring contractions of pyridines have been developed to afford pyrrolidine derivatives, providing a rapid route from common starting materials. osaka-u.ac.jp Furthermore, visible-light-mediated annulation reactions have been successfully employed to construct functionalized pyrrolidines. thieme-connect.com

A particularly relevant and efficient synthesis of 2-(substituted)pyrrolidines starts from chiral prolinol. One patented process details the preparation of 2-(S)-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester from (S)-prolinol, which serves as a crucial intermediate for producing enantiomerically pure 2-methylpyrrolidine (B1204830). google.com Iodocyclisation of homoallylamines also presents a stereoselective route, which, depending on the reaction temperature, can yield 2-(iodomethyl)azetidine derivatives or their isomerized counterparts, 3-iodopyrrolidines. rsc.orgnih.gov

Table 1: Comparison of Modern Synthetic Routes for Pyrrolidine Derivatives

| Synthetic Method | Key Features | Advantages | Relevant Intermediates/Products | Citations |

|---|---|---|---|---|

| Electrochemical Synthesis | Driven by electricity; mild conditions. | Green, sustainable, reduced need for toxic reagents, scalable. | Pyrrolidines, Pyrrolidinones. | nih.govchemistryviews.orgorganic-chemistry.org |

| Photochemical Synthesis | Light-promoted reactions, in-flow capabilities. | High efficiency, access to unique structures, improved solubility. | 2,4-Methanopyrrolidines, Rigidified pyrrolidine analogues. | acs.orgacs.orgnih.gov |

| Iodocyclisation | Iodine-mediated cyclisation of homoallylamines. | High stereoselectivity, temperature-controlled product outcome. | 2-(Iodomethyl)azetidines, 3-Iodopyrrolidines. | rsc.orgnih.gov |

| Chiral Pool Synthesis | Utilizes chiral starting materials like prolinol. | High enantiomeric purity, cost-effective for specific enantiomers. | This compound-1-carboxylic acid tert-butyl ester. | google.com |

Exploration of Novel Catalytic Applications

The unique structural and electronic properties of the pyrrolidine scaffold make it an excellent platform for the design of novel organocatalysts. nih.gov this compound, as a derivative of the highly successful proline catalyst, is a key building block in this endeavor. Organocatalysts are favored for being metal-free, less toxic, and robust, representing a major area of growth in asymmetric synthesis. nih.govresearchgate.net

Research has shown that derivatives of this compound can be transformed into sophisticated bifunctional catalysts. For example, (S)-2-(Iodomethyl)-1-tosylpyrrolidine has been synthesized and characterized, with its structure suggesting potential as a binding site for substrates in asymmetric catalysis. nih.govresearchgate.net

A compelling example is the synthesis of homoboroproline, a bifunctional B,N-based catalyst, from tert-butyl this compound-1-carboxylate. worktribe.com This catalyst has proven effective in asymmetric nitroalkene-Michael additions. Its mechanism involves the formation of an enamine by the secondary amine, coupled with intramolecular Lewis-acid chelation, proceeding through a large 10-membered ring transition state to achieve high conversion and good enantioselectivity. worktribe.com This demonstrates the potential of using the this compound framework to create catalysts with complex, well-defined modes of action.

Table 2: Novel Catalysts Derived from this compound Precursors

| Catalyst Precursor | Derived Catalyst | Catalytic Application | Mechanism/Features | Citations |

|---|---|---|---|---|

| (S)-Prolinol | (S)-2-(Iodomethyl)-1-tosylpyrrolidine | Potential for asymmetric catalysis. | Envelope conformation provides a potential binding site for substrates. | nih.govresearchgate.netresearchgate.net |

| tert-Butyl this compound-1-carboxylate | Homoboroproline | Asymmetric nitroalkene-Michael addition. | B,N-bifunctional catalyst acting via a 10-membered ring transition state. | worktribe.com |

Integration with Advanced Reaction Methodologies (e.g., Electrochemistry, Photochemistry)

Modern synthetic chemistry is increasingly integrating advanced methodologies to access novel chemical space and improve reaction efficiency. The chemistry of this compound and related compounds is benefiting significantly from these trends.

As discussed previously, electrochemistry and photochemistry are at the forefront of sustainable synthesis of the pyrrolidine ring itself. chemistryviews.orgorganic-chemistry.orgnih.gov Electrochemical methods, such as the aminoxyl-mediated Shono-type oxidation, allow for the selective conversion of functionalized pyrrolidines into pyrrolidinones under mild conditions, a transformation valuable in medicinal chemistry. organic-chemistry.org Photochemical strategies enable complex transformations, such as the conversion of flat nitroarenes into rigid, three-dimensional bicyclic pyrrolidine analogues, which are of great interest for drug development. nih.gov One-pot photoenzymatic routes combine photochemical oxyfunctionalization with enzymatic catalysis to produce chiral N-Boc-3-amino/hydroxy-pyrrolidines with excellent conversion and enantiomeric excess. acs.org

Beyond synthesis of the core, derivatives like this compound are key players in advanced cross-coupling reactions. A notable development is the in situ trapping of organozinc reagents derived from (S)-(+)-tert-butyl this compound-1-carboxylate. acs.orgacs.org While attempts to isolate this organozinc reagent were previously unsuccessful due to rapid elimination, researchers found that by generating it in the presence of an aryl iodide and a palladium catalyst, it could be efficiently trapped to form Boc-protected 2-benzylpyrrolidines. acs.orgacs.org This Negishi cross-coupling reaction highlights how a reactive intermediate derived from this compound can be harnessed using modern catalytic systems.

Table 3: Application of Advanced Methodologies in Pyrrolidine Chemistry

| Methodology | Application | Description | Example Compound(s) | Citations |

|---|---|---|---|---|

| Electrochemistry | Selective Oxidation | Aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones. | Functionalized Pyrrolidinones | organic-chemistry.org |

| Photochemistry | Skeletal Rearrangement | Conversion of nitroarenes into rigid bicyclic pyrrolidine analogues. | 2-Azabicyclo[3.2.0]heptane derivatives | nih.gov |

| Photoenzymatic Synthesis | One-Pot Functionalization | Combination of photochemical oxyfunctionalization and enzymatic transamination/reduction. | Chiral N-Boc-3-aminopyrrolidines | acs.org |

| Palladium-Catalyzed Cross-Coupling | C-C Bond Formation | In situ generation and trapping of an organozinc reagent with aryl iodides. | Boc-protected 2-benzylpyrrolidines | acs.orgacs.org |

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Containing Compounds as Bioactive Agents

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. acs.org Its non-planar, sp³-rich nature allows for excellent exploration of three-dimensional pharmacophore space, which is critical for achieving high target selectivity and potency. researchgate.netnih.gov Consequently, extensive Structure-Activity Relationship (SAR) studies are continuously performed on pyrrolidine-containing compounds to optimize their biological activity. These studies systematically modify the pyrrolidine core and its substituents to understand how structural changes affect interactions with biological targets. tandfonline.comrsc.org

SAR studies have revealed key insights across various therapeutic areas:

Anti-inflammatory Agents: In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on pyrrolidine amide derivatives showed that small, lipophilic substituents on the terminal phenyl group were optimal for potency. rsc.org The flexibility of the linker between the pyrrolidine and the phenyl group was also found to be critical, influencing both inhibitory potency and selectivity against other enzymes like fatty acid amide hydrolase (FAAH). rsc.org

Anticancer and Antidiabetic Agents: For spiro-oxindole pyrrolidine derivatives designed as α-amylase inhibitors, SAR analysis indicated that halogen substitutions (e.g., bromine) significantly enhanced antidiabetic activity. tandfonline.com In anticancer research, SAR studies of pyrrolidine derivatives targeting dihydrofolate reductase (hDHFR) showed that specific moieties, such as phenethyl and 4-methoxyphenyl (B3050149) groups, led to the most potent compounds. tandfonline.com

Enzyme Inhibitors: In the search for inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme that confers antibiotic resistance, SAR studies on pyrrolidine pentamine derivatives were crucial. mdpi.com These studies demonstrated that the integrity of the pyrrolidine pentamine scaffold and specific stereochemistry were essential for activity. Modifications at different positions had varied effects, with an S-phenyl group at one position being critical for potent inhibition. mdpi.com

These examples underscore a central theme in modern drug discovery: the stereochemistry and spatial orientation of substituents on the pyrrolidine ring are paramount, often leading to vastly different biological profiles for different stereoisomers. nih.govnih.gov

Table 4: Selected SAR Findings for Bioactive Pyrrolidine Derivatives

| Compound Class | Target/Activity | Key Structural Feature for High Activity | Citation |

|---|---|---|---|

| Pyrrolidine Amides | NAAA Inhibition (Anti-inflammatory) | Small, lipophilic 3-phenyl substituents; conformationally restricted linkers improve selectivity. | rsc.org |

| Spiro-oxindole Pyrrolidines | α-Amylase Inhibition (Antidiabetic) | Bromine substitution on the aromatic ring. | tandfonline.com |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant Activity | Presence of a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring. | nih.gov |

| Pyrrolidine Pentamines | AAC(6')-Ib Inhibition (Antibiotic Adjuvant) | S-phenyl moiety at the R1 position; specific stereochemistry at R2, R3, and R4. | mdpi.com |

Utilization in High-Throughput Screening and Biological Assay Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of small molecules to identify "hits" with activity against a biological target. assay.works While this compound is a reactive intermediate and not typically screened itself, it is an invaluable building block for the synthesis of diverse chemical libraries centered on the pyrrolidine scaffold. The ability to easily functionalize the iodomethyl group allows for the rapid generation of thousands of distinct compounds from a common core.

The development of miniaturized, automation-friendly chemistry has been a key enabler for HTS. scienceintheclassroom.org Reactions can now be performed on a nanomole scale in plastic-compatible, low-volatility solvents like dimethyl sulfoxide (B87167) (DMSO), which is also the standard solvent for storing compound libraries. scienceintheclassroom.org This seamless integration of synthesis and screening accelerates the discovery process. Libraries of pyrrolidine derivatives, generated from precursors like this compound, can be efficiently synthesized and directly submitted for biological evaluation.

Novel biological assays are also being developed to screen these libraries effectively. For instance, the zebrafish embryo has emerged as a powerful in vivo model for screening small molecules due to its rapid development and genetic tractability. rsc.orgnih.gov In one study, a series of azetidine (B1206935) and pyrrolidine derivatives were screened in a zebrafish embryo developmental assay, which successfully identified compounds causing specific phenotypes like hypopigmentation and reduced circulation. nih.gov This demonstrates the suitability of such assays for rapidly assessing the biological effects of new chemical entities derived from the pyrrolidine scaffold, providing a fast and sensitive method to guide further drug development. rsc.orgnih.gov

Table 5: Role of Pyrrolidine-Based Libraries in the Drug Discovery Pipeline

| Stage | Activity | Role of this compound | Enabling Technologies | Citation |

|---|---|---|---|---|

| Library Synthesis | Generation of diverse small molecules. | Serves as a key reactive intermediate for creating a wide array of pyrrolidine derivatives. | Parallel synthesis, microwave synthesis. | |

| High-Throughput Screening (HTS) | Rapid testing of compound libraries against a biological target. | Precursor to the compounds that constitute the screening library. | Miniaturized robotics, nanomole-scale chemistry in DMSO. | scienceintheclassroom.org |

| Hit Identification & Validation | Identification of active compounds ("hits") and confirmation of their activity. | The core scaffold of potential hit compounds. | Statistical analysis of HTS data (e.g., Mean ± 3 SD). | assay.works |

| Phenotypic Screening | Assessment of compound effects in a whole-organism or cellular context. | The chemical foundation for compounds tested for specific biological effects. | Zebrafish embryo developmental assays. | rsc.orgnih.gov |

Q & A

Basic: What are the established synthetic routes for 2-(Iodomethyl)pyrrolidine, and how can reaction conditions be optimized for academic research purposes?

Answer:

The synthesis of this compound typically involves functionalization of the pyrrolidine ring via iodomethylation. A validated route includes nucleophilic substitution or radical-mediated iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). Key optimization strategies include:

- Temperature Control : Maintaining sub-0°C conditions to minimize side reactions (e.g., over-iodination) .

- Catalyst Selection : Using phase-transfer catalysts to enhance reaction efficiency in biphasic systems.

- Purification : Column chromatography or recrystallization to isolate the compound, guided by X-ray crystallography for structural validation .

Advanced: How does the envelope conformation of the pyrrolidine ring in this compound influence its reactivity and interaction with biological targets?

Answer:

The pyrrolidine ring adopts an envelope conformation , with four coplanar atoms and one out-of-plane (C2 in this case). This geometry:

- Steric Effects : Creates spatial constraints that influence nucleophilic attack at the iodomethyl group.

- Electronic Effects : Alters electron density distribution, impacting hydrogen bonding with biological targets (e.g., enzymes or receptors).

X-ray data reveals a 75.5° dihedral angle between the pyrrolidine ring and aromatic substituents, which may enhance binding specificity in chiral environments .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- NMR Spectroscopy : H and C NMR to confirm iodomethyl group integration and pyrrolidine ring structure.

- X-ray Crystallography : Resolves stereochemistry and molecular packing (critical for chiral derivatives) .

- HPLC-MS : Detects impurities (<0.5% threshold) and quantifies purity using reverse-phase columns.

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of pyrrolidine derivatives across different studies?

Answer:

- Meta-Analysis : Cross-reference datasets using standardized assays (e.g., enzyme inhibition IC values) to identify protocol variations .

- Control Experiments : Replicate studies under identical conditions (solvent, pH, temperature) to isolate confounding factors .

- Computational Validation : Molecular docking simulations to reconcile discrepancies in receptor-binding affinities .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.

- Waste Disposal : Neutralize iodinated waste with sodium thiosulfate before disposal .

Advanced: How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Derivatization : Synthesize analogs with substituents (e.g., fluoro, trifluoromethyl) to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Data Correlation : Map substituent effects to activity trends using QSAR models (e.g., Hammett plots) .

Basic: What are the key considerations in selecting appropriate solvents and reaction temperatures for synthesizing this compound?

Answer:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states during iodination.

- Low Temperatures : Conduct reactions at −20°C to −40°C to suppress side reactions (e.g., ring-opening) .

- Compatibility : Ensure solvents are anhydrous to avoid hydrolysis of intermediates .

Advanced: What role do computational chemistry methods play in predicting the interactions of this compound with biological targets?

Answer:

- Docking Simulations : Predict binding modes using software like AutoDock or Schrödinger Suite, incorporating the compound’s crystallographic data .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .

- DFT Calculations : Evaluate electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.